Cas no 2227866-27-3 (rac-tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate)

rac-tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-4-(methoxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)-
- rac-tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate
- starbld0037534
- tert-Butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate
- 2227866-27-3
- EN300-1627343
-
- インチ: 1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(7-15-4)9(13)6-12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
- InChIKey: NRWCGXRROLHAGQ-DTWKUNHWSA-N
- SMILES: N1(C(OC(C)(C)C)=O)C[C@@H](COC)[C@H](O)C1
計算された属性
- 精确分子量: 231.14705815g/mol
- 同位素质量: 231.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 249
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59Ų
- XLogP3: 0.4
じっけんとくせい
- 密度みつど: 1.112±0.06 g/cm3(Predicted)
- Boiling Point: 313.9±27.0 °C(Predicted)
- 酸度系数(pKa): 14.49±0.40(Predicted)
rac-tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1627343-0.25g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate |
2227866-27-3 | 0.25g |
$1209.0 | 2023-06-04 | ||
Enamine | EN300-1627343-2.5g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate |
2227866-27-3 | 2.5g |
$2576.0 | 2023-06-04 | ||
Enamine | EN300-1627343-0.5g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate |
2227866-27-3 | 0.5g |
$1262.0 | 2023-06-04 | ||
Enamine | EN300-1627343-1000mg |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate |
2227866-27-3 | 1000mg |
$842.0 | 2023-09-22 | ||
Enamine | EN300-1627343-50mg |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate |
2227866-27-3 | 50mg |
$707.0 | 2023-09-22 | ||
Enamine | EN300-1627343-100mg |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate |
2227866-27-3 | 100mg |
$741.0 | 2023-09-22 | ||
Enamine | EN300-1627343-0.05g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate |
2227866-27-3 | 0.05g |
$1104.0 | 2023-06-04 | ||
Enamine | EN300-1627343-5.0g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate |
2227866-27-3 | 5g |
$3812.0 | 2023-06-04 | ||
Enamine | EN300-1627343-1.0g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate |
2227866-27-3 | 1g |
$1315.0 | 2023-06-04 | ||
Enamine | EN300-1627343-0.1g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate |
2227866-27-3 | 0.1g |
$1157.0 | 2023-06-04 |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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10. Back matter
rac-tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylateに関する追加情報
Introduction to Rac-Tert-butyl (3R,4R)-3-Hydroxy-4-(Methoxymethyl)Pyrrolidine-1-Carboxylate (CAS No. 2227866-27-3)
Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate, identified by its CAS number 2227866-27-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This molecule, featuring a complex pyrrolidine core structure, has garnered attention due to its potential biological activities and its role in the synthesis of novel therapeutic agents.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in mimicking biological motifs and facilitating interactions with target proteins. In particular, the configuration specified by the (3R,4R) designation indicates a stereochemically defined molecule, which is crucial for achieving optimal pharmacological effects. The presence of both hydroxyl and methoxymethyl groups further enhances the compound's chemical diversity, making it a valuable intermediate in the synthesis of more complex molecules.
Recent advancements in drug discovery have highlighted the importance of chiral molecules in achieving high efficacy and selectivity. The racemic mixture of this compound, which contains both enantiomers in equal proportions, has been studied for its potential applications in asymmetric synthesis and as a precursor for enantiomerically pure drugs. The tert-butyl group appended to the pyrrolidine ring contributes to the steric environment of the molecule, influencing its solubility, metabolic stability, and overall pharmacokinetic profile.
In the context of contemporary pharmaceutical research, Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate has been explored for its potential role in modulating various biological pathways. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory responses and metabolic disorders. The hydroxyl group, in particular, has been identified as a key pharmacophore that can engage with hydrophobic pockets or polar interactions within biological targets.
The methoxymethyl group adds an additional layer of complexity to the molecule's reactivity and functionality. This moiety can participate in various chemical transformations, including nucleophilic substitutions and eliminations, which are commonly employed in synthetic organic chemistry. Such reactivity makes Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate a versatile building block for constructing more elaborate pharmacological entities.
One of the most compelling aspects of this compound is its potential application in the development of next-generation therapeutics. Researchers are increasingly interested in leveraging natural product-inspired scaffolds to design molecules with improved pharmacological properties. The pyrrolidine core is reminiscent of several bioactive natural products, suggesting that derivatives of this compound may exhibit similar biological activities.
Moreover, the stereochemistry of Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate has been carefully examined to ensure compatibility with modern drug design principles. The (3R,4R) configuration has been shown to enhance binding affinity and selectivity when interacting with specific biological targets. This underscores the importance of precise stereochemical control in pharmaceutical development and highlights the value of compounds like this one as starting materials for further optimization.
The synthesis of Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate represents a significant achievement in synthetic chemistry. The multi-step process involves careful manipulation of functional groups and stereochemical centers to achieve the desired product. Advances in catalytic methods and asymmetric synthesis have made it possible to produce such complex molecules with high yield and purity.
In conclusion, Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate (CAS No. 2227866-27-3) is a promising compound with diverse applications in pharmaceutical research and drug development. Its unique structural features and potential biological activities make it an attractive candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
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